1'-(2-thienylcarbonyl)-1,4'-bipiperidine-4'-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 1'-(2-thienylcarbonyl)-1,4'-bipiperidine-4'-carboxamide often involves multi-step processes, typically including amidation and substitution reactions. For instance, Paudel et al. (2015) described the synthesis of 4-benzylpiperidine carboxamides, which are structurally related, through amidation and substitution steps, highlighting the impact of carbon linkers on activity (Paudel et al., 2015).
Molecular Structure Analysis
The molecular structure of such compounds is often determined using techniques like X-ray crystallography. For instance, Plazzi et al. (1997) performed conformational analysis on thioperamide, a structurally related compound, using molecular mechanics and X-ray crystallography (Plazzi et al., 1997).
Chemical Reactions and Properties
The chemical reactivity of compounds like 1'-(2-thienylcarbonyl)-1,4'-bipiperidine-4'-carboxamide can be quite varied. For example, Shiina et al. (2000) explored the synthesis of carboxamides through dehydration condensation, a reaction that is potentially relevant to the chemical behavior of the compound (Shiina et al., 2000).
Physical Properties Analysis
The physical properties, such as solubility and stability, of similar compounds have been investigated in various studies. For example, Smith and Wermuth (2010) looked into the proton-transfer compounds of isonipecotamide, which could provide insights into the physical behavior of 1'-(2-thienylcarbonyl)-1,4'-bipiperidine-4'-carboxamide (Smith & Wermuth, 2010).
Chemical Properties Analysis
The chemical properties like reactivity and stability are key aspects of such compounds. Kumar et al. (2013) reported on the synthesis of thiazoles, which could provide comparative data for understanding the chemical properties of the compound (Kumar et al., 2013).
Scientific Research Applications
Alkoxycarbonylpiperidines as N-nucleophiles in Aminocarbonylation
Alkoxycarbonylpiperidines, which share structural similarities with 1'-(2-thienylcarbonyl)-1,4'-bipiperidine-4'-carboxamide, have been used as N-nucleophiles in palladium-catalyzed aminocarbonylation reactions. This process involves iodoalkenes and iodobenzene, resulting in the formation of carboxamides under mild conditions. The reaction's selectivity can be manipulated by varying the carbon monoxide pressure, offering a versatile method for synthesizing a wide range of carboxamide derivatives (Takács et al., 2014).
Novel Synthetic Approaches to Heterocyclic Derivatives
Research on 3-amino-4-cyano-2-thiophenecarboxamides as synthons for creating thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives demonstrates the utility of similar core structures in synthesizing complex heterocyclic systems. These compounds are valuable in various fields, including materials science and pharmacology, highlighting the potential applications of 1'-(2-thienylcarbonyl)-1,4'-bipiperidine-4'-carboxamide in synthesizing novel heterocyclic compounds (El-Meligie et al., 2020).
Thionation-Cyclization to Thiazoles
The chemoselective thionation-cyclization of functionalized enamides, mediated by Lawesson's reagent, forms thiazoles. This method showcases the potential for incorporating sulfur atoms into complex molecules, suggesting pathways for modifying 1'-(2-thienylcarbonyl)-1,4'-bipiperidine-4'-carboxamide to introduce or modify thiazole moieties for various applications (Kumar et al., 2013).
Tridentate Ligands in Rhenium and Technetium Complexes
The study on tridentate N-[(N'',N''-dialkylamino)(thiocarbonyl)]-N'-substituted benzamidine ligands in rhenium and technetium complexes provides insights into the use of complex carboxamide structures as ligands in metal complexes. Such applications could be relevant for the development of diagnostic and therapeutic radiopharmaceuticals, suggesting potential research applications for similar compounds (Hung Huy et al., 2008).
Dehydration Condensation for Carboxamide Synthesis
The synthesis of carboxamides via dehydration condensation between carboxylic acids and amines showcases a fundamental reaction that could be applied to modify or synthesize derivatives of 1'-(2-thienylcarbonyl)-1,4'-bipiperidine-4'-carboxamide. This method emphasizes the compound's relevance in organic synthesis and the potential for creating a variety of amide-linked structures (Shiina et al., 2000).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-piperidin-1-yl-1-(thiophene-2-carbonyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2S/c17-15(21)16(19-8-2-1-3-9-19)6-10-18(11-7-16)14(20)13-5-4-12-22-13/h4-5,12H,1-3,6-11H2,(H2,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSCIKKMSHRUOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CCN(CC2)C(=O)C3=CC=CS3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Piperidyl-1-(2-thienylcarbonyl)piperidine-4-carboxamide |
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